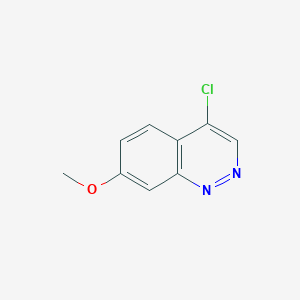

4-Chloro-7-methoxycinnoline

Description

Structure

3D Structure

Properties

IUPAC Name |

4-chloro-7-methoxycinnoline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7ClN2O/c1-13-6-2-3-7-8(10)5-11-12-9(7)4-6/h2-5H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BAVQBPIGVBGELE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=C1)C(=CN=N2)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7ClN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80621277 | |

| Record name | 4-Chloro-7-methoxycinnoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80621277 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.62 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

197359-55-0 | |

| Record name | 4-Chloro-7-methoxycinnoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80621277 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Strategies and Methodologies for 4 Chloro 7 Methoxycinnoline

Retrosynthetic Analysis of the 4-Chloro-7-methoxycinnoline Scaffold

A retrosynthetic analysis of this compound (I) reveals several potential disconnection points, suggesting various synthetic approaches. The most common strategies involve the formation of the N1-N2 bond or the C4-C4a bond of the cinnoline (B1195905) core.

One primary disconnection is at the N1-N2 bond, leading to a substituted 2-aminophenyl derivative with a side chain at the ortho position that can undergo cyclization. Another key disconnection can be made between the C4 and C4a atoms, often involving the cyclization of a suitably substituted hydrazone. These approaches form the basis for the established and modern synthetic routes discussed below.

Established Routes to the Cinnoline Nucleus Applied to this compound Precursors

Several classical methods for cinnoline synthesis can be adapted for the preparation of this compound. These methods typically involve cyclization reactions of appropriately substituted benzene (B151609) derivatives.

Diazotization-Driven Cyclization Processes

Diazotization of ortho-substituted anilines followed by intramolecular cyclization is a cornerstone of cinnoline synthesis. innovativejournal.inijariit.com This approach, first reported by Richter, involves the diazotization of an ortho-aminophenyl derivative with a reactive side chain, leading to the formation of the cinnoline ring system. innovativejournal.inijariit.com For the synthesis of a precursor to this compound, this would involve a starting material like 2-amino-4-methoxyphenyl derivative. The yields for such reactions are generally high, often in the range of 70-90%. innovativejournal.in

A specific example is the synthesis of 4-hydroxy-7-methoxycinnoline, a direct precursor to this compound. This can be achieved through the diazotization of a compound like 2-amino-4-methoxyphenylacetic acid, followed by cyclization. The resulting 4-hydroxycinnoline can then be chlorinated to yield the target compound. google.com

Reductive Cyclization and Annulation Reactions

Reductive cyclization of nitro compounds is another powerful method for constructing the cinnoline scaffold. scispace.com This typically involves the reduction of a nitro group to an amino group, which then participates in an intramolecular cyclization. For instance, the reductive cyclization of a 2-(2-nitrophenyl) derivative can lead to the formation of the cinnoline ring. researchgate.netacs.org

This strategy has been employed in the synthesis of various substituted cinnolines and could be adapted for this compound. A potential precursor would be a substituted 2-nitrophenyl derivative containing the required methoxy (B1213986) group and a side chain that can cyclize upon reduction of the nitro group.

Intramolecular Condensation and Cyclization Approaches

Intramolecular condensation reactions provide another versatile route to the cinnoline nucleus. nih.gov These methods often involve the cyclization of arylhydrazones. innovativejournal.inijariit.com For example, the Fischer indole (B1671886) synthesis, while primarily used for indoles, has variations that can lead to cinnoline formation.

In the context of this compound, a plausible route would involve the synthesis of a hydrazone from a 4-methoxyphenylhydrazine derivative and a suitable carbonyl compound. Subsequent intramolecular cyclization, often acid-catalyzed, would then form the cinnoline ring. The chloro substituent could be introduced either before or after the cyclization. For instance, intramolecular cyclization of hydrazones using anhydrous aluminum chloride in chlorobenzene (B131634) has been reported for the synthesis of 4-aminocinnoline-3-carboxamides. nih.gov

Modern Catalytic Approaches in Cinnoline Synthesis Relevant to this compound

Recent advances in organic synthesis have introduced powerful catalytic methods for the construction of heterocyclic systems like cinnoline. These modern approaches offer advantages in terms of efficiency, selectivity, and functional group tolerance. benthamdirect.comingentaconnect.com

Metal-Catalyzed Carbon-Carbon and Carbon-Nitrogen Bond Formations

Transition metal-catalyzed reactions have emerged as highly effective tools for C-C and C-N bond formation in the synthesis of cinnolines. benthamdirect.comingentaconnect.comnih.gov Palladium and copper catalysts are frequently employed in these transformations.

For instance, palladium-catalyzed annulation of 2-iodophenyltriazenes with internal alkynes has been shown to produce 3,4-disubstituted cinnolines in moderate to good yields. researchgate.net This methodology could be adapted to synthesize a 7-methoxy-substituted cinnoline, which could then be chlorinated at the 4-position.

Copper-catalyzed reactions have also proven valuable. A copper-catalyzed aerobic intramolecular dehydrogenative cyclization of N-methyl-N-phenylhydrazones has been reported for the formation of cinnolines. nih.govrsc.org Furthermore, a copper-catalyzed tandem C-N bond formation provides an efficient route to functionalized cinnolines. nih.gov These methods could potentially be applied to precursors bearing a methoxy group to construct the core of this compound.

Rhodium-catalyzed C-H activation and annulation is another modern strategy. nih.govrsc.org For example, Rh(III)-catalyzed redox-neutral annulation of azo and diazo compounds can afford cinnolines through a tandem C-H activation and C-N bond formation. nih.govrsc.orgrsc.org

Below is a table summarizing some of the key synthetic approaches:

| Synthetic Strategy | Key Reaction Type | Typical Precursors | Catalyst/Reagent | Relevant Findings |

| Diazotization-Driven Cyclization | Intramolecular Cyclization | ortho-Substituted Anilines | NaNO₂, Acid | High yields (70-90%) are often achieved. innovativejournal.in |

| Reductive Cyclization | Intramolecular Cyclization | 2-Nitrophenyl Derivatives | Reducing Agents (e.g., Sn/HCl) | A versatile method for building the cinnoline scaffold. scispace.com |

| Intramolecular Condensation | Cyclization of Hydrazones | Arylhydrazones and Carbonyls | Acid or Lewis Acid (e.g., AlCl₃) | A common and adaptable route to various cinnolines. nih.gov |

| Metal-Catalyzed Annulation | C-C and C-N Bond Formation | Phenyltriazenes and Alkynes | Palladium Catalysts | Allows for the synthesis of substituted cinnolines. researchgate.net |

| Metal-Catalyzed Cyclization | Dehydrogenative Cyclization | N-Phenylhydrazones | Copper or Rhodium Catalysts | Modern, efficient methods with good functional group tolerance. nih.govrsc.org |

Novel Coupling Strategies for Functionalized Cinnolines

The chloro-substituent at the C4 position of this compound serves as a versatile handle for various transition-metal-catalyzed cross-coupling reactions. These methods allow for the introduction of a wide array of functional groups, enabling the synthesis of diverse derivatives.

Palladium-Catalyzed Cross-Coupling Reactions: Palladium catalysis is a cornerstone of modern organic synthesis, with several key reactions being applicable to 4-chlorocinnolines. researchgate.net

Suzuki-Miyaura Coupling: This reaction is a powerful method for forming carbon-carbon bonds. By reacting this compound with various boronic acids or esters in the presence of a palladium catalyst and a base, aryl, heteroaryl, or alkyl groups can be introduced at the C4 position. researchgate.netuib.no The choice of ligand is critical for achieving high yields and accommodating a broad range of substrates. sigmaaldrich.com

Buchwald-Hartwig Amination: This reaction is one of the most effective methods for forming carbon-nitrogen bonds. wiley.com It enables the coupling of this compound with a vast array of primary and secondary amines, amides, carbamates, and other N-nucleophiles. uwindsor.canih.govnih.gov The development of sophisticated phosphine (B1218219) ligands has been instrumental in expanding the scope and efficiency of this reaction, allowing it to proceed under milder conditions and with lower catalyst loadings. wiley.comuwindsor.ca The reaction is robust enough to be implemented in large-scale industrial processes. uwindsor.ca

Sonogashira Coupling: To introduce alkyne functionalities, the Sonogashira coupling is employed. This reaction couples the 4-chloro substituent with a terminal alkyne, typically using a dual catalyst system of palladium and copper. researchgate.netsigmaaldrich.com

Heck Coupling: This reaction allows for the arylation or vinylation of the C4 position by coupling with an alkene. researchgate.netsigmaaldrich.com

Other Transition-Metal-Catalyzed Strategies: While palladium dominates the field, other transition metals offer unique reactivity for cinnoline synthesis and functionalization.

Rhodium(III)-Catalyzed Reactions: Rhodium catalysts have been utilized for the synthesis of cinnoline scaffolds through cascade oxidative coupling and cyclization reactions of substrates like Boc-arylhydrazines and alkynes. acs.org Rhodium has also been used in reductive annulation processes to create complex fused cinnoline systems. acs.org

Copper-Catalyzed Reactions: Copper catalysis provides an alternative, often more economical, pathway for C-N and C-C bond formation. Copper-catalyzed cascade cyclizations have been developed for the regioselective synthesis of functionalized cinnolines from precursors like ortho-alkynyl arylketones. acs.orgrsc.org

These coupling strategies are summarized in the table below.

Interactive Data Table: Novel Coupling Strategies for Functionalizing Cinnolines

| Coupling Reaction | Metal Catalyst | Typical Reagent | Bond Formed | Introduced Group |

|---|---|---|---|---|

| Suzuki-Miyaura | Palladium | Aryl/Alkyl Boronic Acid | C-C | Aryl, Heteroaryl, Alkyl |

| Buchwald-Hartwig | Palladium | Amine, Amide | C-N | Amino, Amido |

| Sonogashira | Palladium/Copper | Terminal Alkyne | C-C (sp) | Alkynyl |

| Heck | Palladium | Alkene | C-C (sp²) | Alkenyl |

Regiochemical Control and Stereochemical Considerations in this compound Synthesis

The precise arrangement of substituents on the cinnoline ring is paramount, making regiochemical control a critical aspect of its synthesis. Stereochemistry, while not a feature of the aromatic target compound itself, becomes important in the synthesis of its non-aromatic precursors and complex derivatives.

Regiochemical Control: The synthesis of this compound requires specific placement of the chloro and methoxy groups. The established route achieves this with high fidelity. A common starting material is 4-hydroxy-7-methoxycinnoline. google.com The positions of the hydroxyl and methoxy groups are predetermined by the synthesis of the initial aniline (B41778) precursor. The subsequent chlorination step specifically targets the hydroxyl group at the C4 position.

For syntheses that build the cinnoline ring from acyclic precursors, regioselectivity is a significant challenge. For instance, in copper-catalyzed cascade reactions of arylsulfonylhydrazones, the reaction pathway must be carefully controlled to ensure the desired isomer is formed. acs.org Similarly, one-pot three-component reactions must manage the selective condensation of multiple reagents to yield the correct constitutional isomer. researchgate.net The choice of catalyst, solvent, and reaction conditions often dictates the regiochemical outcome. researchgate.netresearchgate.net

Stereochemical Considerations: The final this compound molecule is planar and achiral, meaning it does not have stereoisomers. However, stereochemistry can be a crucial consideration in several contexts:

Synthesis of Precursors: Some synthetic routes may proceed through non-aromatic intermediates, such as dihydrocinnolines, where stereocenters can exist. In such cases, controlling the stereochemistry of these intermediates can be essential.

Synthesis of Derivatives: When this compound is used as a building block for more complex molecules, new stereocenters may be created. For example, the aza Diels-Alder reaction can be used to synthesize hexahydrocinnoline derivatives, where multiple stereocenters are formed with a high degree of control. acs.orgmdpi.com

Atropisomerism: If a bulky group is introduced at the C4 position via a coupling reaction (e.g., a substituted phenyl ring), rotation around the newly formed single bond may be restricted. This can lead to the formation of stable, separable stereoisomers known as atropisomers. acs.org The potential for atropisomerism must be considered when designing derivatives. google.com

Interactive Data Table: Regio- and Stereochemical Control in Cinnoline Synthesis

| Synthetic Focus | Method Example | Key Challenge | Controlling Factors | Outcome |

|---|---|---|---|---|

| Regiochemistry | Chlorination of 4-hydroxy-7-methoxycinnoline | Directing chlorination to C4 | Inherent reactivity of the C4-OH group | Specific formation of 4-chloro product. google.com |

| Regiochemistry | Multi-component reactions | Ensuring correct connectivity | Reaction pathway, nature of reactants and intermediates. researchgate.net | Regioselective formation of one dominant isomer. researchgate.net |

| Stereochemistry | Aza Diels-Alder Reaction | Controlling multiple new stereocenters | Dienophile/Diene structure, chiral auxiliaries | Diastereoselective or enantioselective synthesis of saturated derivatives. acs.org |

| Stereochemistry | Suzuki coupling with bulky groups | Potential for restricted bond rotation | Steric hindrance of coupling partners | Formation of atropisomers. acs.org |

Methodological Advancements for Scalable Synthesis of this compound

The transition from laboratory-scale synthesis to industrial production requires methodologies that are not only high-yielding but also safe, cost-effective, and environmentally sound.

A documented method for preparing this compound hydrochloride involves heating a solution of 4-hydroxy-7-methoxycinnoline in thionyl chloride with a catalytic amount of dimethylformamide (DMF) at reflux. google.com After the reaction, excess thionyl chloride is removed by evaporation. google.com

While effective, this traditional batch-process approach has aspects that can be improved upon for large-scale manufacturing:

Safety: Thionyl chloride is a hazardous and corrosive reagent. Heating it at reflux in large quantities poses significant safety risks.

Efficiency: Batch processing can have limitations in terms of heat and mass transfer, potentially leading to longer reaction times and the formation of impurities.

Waste: The removal of excess thionyl chloride generates significant waste that requires careful handling and disposal.

Modern advancements in chemical engineering and process chemistry offer solutions to these challenges:

Continuous Flow Chemistry: Performing the chlorination reaction in a continuous flow reactor can dramatically improve safety and efficiency. The small reaction volume at any given time minimizes the risk associated with hazardous reagents. Superior heat and mass transfer lead to faster reactions, higher selectivity, and potentially purer products, simplifying downstream processing.

Alternative Chlorinating Agents: Research into alternative, less hazardous chlorinating agents could replace thionyl chloride. For example, reagents like phosphorus oxychloride are also used for such transformations in related heterocyclic systems and might offer a different safety or reactivity profile. chemicalbook.comgoogle.com

Catalyst Development: For syntheses that build the ring from scratch, the development of highly active and robust catalysts is key to scalability. A catalyst that operates at low loadings and can be recycled reduces cost and waste. Transition-metal-free reactions, where possible, are also highly desirable for large-scale synthesis as they eliminate the cost and potential product contamination associated with metal catalysts. rsc.org A gram-scale synthesis for cinnoline derivatives using a transition-metal-free intramolecular redox cyclization has been reported, highlighting the potential of such methods for larger-scale production. rsc.org

Interactive Data Table: Comparison of Synthetic Methodologies for Scalability

| Methodology | Reagents | Process Type | Key Advantages | Key Challenges for Scale-up |

|---|---|---|---|---|

| Traditional Batch | 4-hydroxy-7-methoxycinnoline, Thionyl Chloride, DMF | Batch | Straightforward, proven method. google.com | Safety (refluxing SOCl₂), waste, heat transfer limitations. google.com |

| Improved Batch | 4-hydroxy-7-methoxycinnoline, Phosphorus Oxychloride | Batch | Alternative common chlorinating agent. chemicalbook.com | Still uses hazardous reagents, batch limitations remain. |

| Continuous Flow | 4-hydroxy-7-methoxycinnoline, Thionyl Chloride | Continuous | Enhanced safety, better process control, faster reaction | Requires specialized equipment, process optimization. |

| Transition-Metal-Free | e.g., 2-nitrobenzyl alcohol, benzylamine (B48309) | Batch | Avoids metal catalysts and associated costs/contamination. rsc.org | May not be directly applicable, requires route redesign. |

Exploration of Chemical Reactivity and Transformation Pathways of 4 Chloro 7 Methoxycinnoline

Nucleophilic Substitution Reactions Involving the C-4 Chlorine and C-7 Methoxy (B1213986) Moieties

Nucleophilic substitution is a prominent reaction pathway for 4-Chloro-7-methoxycinnoline, primarily due to the electron-withdrawing effect of the nitrogen atoms in the pyridazine (B1198779) ring, which activates the C-4 position for attack.

The chlorine atom at the C-4 position of the cinnoline (B1195905) ring is the most reactive site for nucleophilic aromatic substitution (SNAr). The electron-deficient nature of the cinnoline ring system facilitates the attack of nucleophiles at this position, leading to the displacement of the chloride ion. researchgate.net This reactivity is a cornerstone of its synthetic utility.

A variety of nucleophiles can be employed to displace the C-4 chlorine, including:

Amines: Reaction with primary and secondary amines leads to the formation of 4-aminocinnoline derivatives. This is a common strategy for introducing diverse substituents.

Alkoxides: Treatment with sodium alkoxides, such as sodium methoxide (B1231860), can replace the chlorine with an alkoxy group. holzer-group.at

Thiols: Thiolates can displace the chlorine to form 4-thiocinnoline derivatives. For instance, reaction with thiourea (B124793) can introduce a thione functionality.

Azides: Sodium azide (B81097) can be used to introduce an azido (B1232118) group at the C-4 position. vulcanchem.com

The general mechanism for these substitutions proceeds via a two-step addition-elimination pathway, known as the SNAr mechanism. The nucleophile first attacks the carbon atom bearing the chlorine, forming a resonance-stabilized anionic intermediate called a Meisenheimer complex. wikipedia.orgmasterorganicchemistry.com The aromaticity of the ring is temporarily broken in this step. In the second, typically faster step, the chloride leaving group is eliminated, restoring the aromatic system. wikipedia.org The presence of the electron-withdrawing nitrogen atoms in the cinnoline ring is crucial for stabilizing the negative charge of the Meisenheimer intermediate, thereby facilitating the reaction. youtube.com

Table 1: Examples of Nucleophilic Substitution at the C-4 Position of Chlorocinnolines

| Nucleophile | Reagent Example | Product Type | Reference |

| Amine | Hydrazine Hydrate | 4-Hydrazinocinnoline | mdpi.com |

| Thiol | Thiourea | 4-Thioxocinnoline | |

| Azide | Sodium Azide (NaN₃) | 4-Azidocinnoline | vulcanchem.com |

| Triazole | 1,2,4-Triazole | 4-(1H-1,2,4-triazol-1-yl)cinnoline | researchgate.net |

The methoxy group at the C-7 position, situated on the benzene (B151609) ring portion of the molecule, is generally unreactive towards nucleophilic substitution under standard SNAr conditions. Unlike the C-4 chloro group, it is not activated by the adjacent nitrogen atoms. The C-O bond of the methoxy group is strong, and methoxide is a poor leaving group compared to chloride. Displacement of the methoxy group would require harsh reaction conditions and is not a common transformation pathway for this compound.

In some highly electron-deficient heterocyclic systems, direct nucleophilic substitution of a hydrogen atom (SNH) can occur. researchgate.net This reaction avoids the need for a pre-installed leaving group. For the cinnoline system, SNH reactions have been observed, particularly in N-oxide derivatives. researchgate.net The reaction typically requires an oxidant to remove the hydride ion from the intermediate σH-adduct, thereby restoring aromaticity. While less common than substitution at the C-4 chloro position, this pathway offers a potential alternative for functionalization at other positions on the ring under specific conditions. wikipedia.orgresearchgate.net

Reactivity at the Methoxy Position

Electrophilic Aromatic Substitution Patterns on the Cinnoline Ring System

The cinnoline ring system is generally deactivated towards electrophilic aromatic substitution (SEAr) due to the electron-withdrawing nature of the two nitrogen atoms. wikipedia.org Reactions like nitration and halogenation require forcing conditions and often proceed through the protonated, even more deactivated, cationic form of the substrate. wikipedia.orgsavemyexams.com

The directing effects of the substituents on this compound would be as follows:

The Cinnoline Nitrogens: These strongly deactivate the entire ring system, particularly the pyridazine ring.

The C-7 Methoxy Group: This is a powerful activating, ortho-, para-directing group. It will direct incoming electrophiles to the C-6 and C-8 positions.

The C-4 Chloro Group: This is a deactivating, ortho-, para-directing group. Its influence is less significant compared to the deactivation by the ring nitrogens.

Considering these factors, electrophilic attack is most likely to occur on the benzene ring portion of the molecule, directed by the activating methoxy group. Therefore, the probable sites for electrophilic substitution are the C-6 and C-8 positions. Nitration, for example, would be expected to yield a mixture of 4-chloro-7-methoxy-6-nitrocinnoline and 4-chloro-7-methoxy-8-nitrocinnoline, with the precise ratio depending on steric and electronic factors. dur.ac.uk

Derivatization Strategies for Expanding the this compound Chemical Space

The versatile reactivity of the C-4 chloro group is the primary tool for expanding the chemical space of this compound.

Nucleophilic Substitution: As detailed in section 3.1.1, a vast array of functional groups can be introduced at the C-4 position by reacting the parent compound with different nucleophiles (amines, thiols, alcohols, etc.). This is the most direct method for creating libraries of analogues with varied physicochemical properties. mdpi.comnih.gov

Palladium-Catalyzed Cross-Coupling Reactions: The C-4 chloro group can participate in various cross-coupling reactions, which are powerful methods for forming new carbon-carbon and carbon-heteroatom bonds. The Suzuki-Miyaura coupling is a prominent example, where an organoboron reagent (boronic acid or ester) is coupled with the chloro-cinnoline in the presence of a palladium catalyst and a base to form 4-aryl- or 4-vinyl-cinnoline derivatives. researchgate.netwikipedia.org This significantly broadens the range of accessible structures.

Modification of the Methoxy Group: While the methoxy group itself is not readily substituted, it can be cleaved under harsh conditions (e.g., with strong acids like HBr) to yield the corresponding 7-hydroxycinnoline derivative. This phenol (B47542) can then be used in further reactions, such as etherification or esterification, to introduce new functionalities at the C-7 position.

Table 2: Key Derivatization Reactions for this compound

| Reaction Type | Reactive Site | Key Reagents/Catalyst | Product Class | Reference |

| Nucleophilic Substitution | C-4 | Amines, Thiols, Alkoxides | 4-Substituted-7-methoxycinnolines | holzer-group.atmdpi.com |

| Suzuki-Miyaura Coupling | C-4 | Arylboronic acid, Pd(PPh₃)₄, Base | 4-Aryl-7-methoxycinnolines | researchgate.net |

| Ether Cleavage | C-7 | HBr or BBr₃ | 4-Chloro-7-hydroxycinnoline | N/A |

Mechanistic Investigations of this compound Reactions

The primary reaction mechanism studied for chloro-substituted cinnolines is the Nucleophilic Aromatic Substitution (SNAr) .

Addition of Nucleophile: The reaction is initiated by the attack of a nucleophile on the electron-deficient C-4 carbon atom. This is the rate-determining step and results in the formation of a tetrahedral, negatively charged intermediate known as a Meisenheimer complex. wikipedia.orgmasterorganicchemistry.com The aromaticity of the pyridazine ring is disrupted during this stage.

Stabilization: The negative charge of the Meisenheimer complex is delocalized through resonance, with significant stabilization provided by the electron-withdrawing nitrogen atoms of the cinnoline ring. youtube.com This stabilization is key to the feasibility of the reaction.

Elimination of Leaving Group: In the final, rapid step, the chloride ion is expelled as the leaving group, and the aromaticity of the ring is restored to yield the final substituted product. pressbooks.pub

For palladium-catalyzed cross-coupling reactions like the Suzuki coupling, the mechanism is a well-established catalytic cycle: wikipedia.org

Oxidative Addition: The active Pd(0) catalyst inserts into the C-Cl bond of the this compound, forming a Pd(II) intermediate.

Transmetalation: The organic group from the organoboron reagent is transferred to the palladium center, displacing the halide. This step typically requires a base to activate the organoboron species.

Reductive Elimination: The two organic fragments on the palladium complex couple and are eliminated, forming the new C-C bond and regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle.

Structure Activity Relationship Sar Principles and Their Application to 4 Chloro 7 Methoxycinnoline Analogues

Foundational Concepts of Cinnoline (B1195905) Structure-Activity Relationships

The cinnoline ring system, an isostere of quinoline (B57606) and isoquinoline, consists of a fused benzene (B151609) and pyridazine (B1198779) ring. mdpi.comijariit.com This arrangement of two adjacent nitrogen atoms (N1 and N2) creates a unique electronic and physicochemical profile that governs its molecular recognition properties. smolecule.compnrjournal.com The pyridazine portion of the scaffold is characterized by a high dipole moment and the capacity for dual hydrogen-bonding, which can be pivotal in drug-target interactions. nih.gov

The biological activity of cinnoline derivatives is highly dependent on the nature and position of their substituents. nih.gov SAR studies have revealed that the introduction of various functional groups onto the cinnoline core can modulate activities such as antibacterial, anti-inflammatory, and anticancer effects. mdpi.compnrjournal.compnrjournal.com For instance, the presence of electron-donating groups (e.g., methoxy (B1213986), hydroxyl) or electron-withdrawing groups (e.g., halogens, nitro) at specific positions can drastically alter a compound's interaction with biological targets. nih.govmdpi.com Cinnolines bearing a pyrazoline ring with electron-donating groups on an attached phenyl moiety showed high anti-inflammatory activity, whereas those with electron-withdrawing groups exhibited increased antibacterial activity. nih.govmdpi.com This highlights the principle that subtle electronic modifications can switch or enhance biological functions.

Role of the Chloro Substituent at Position 4 in Modulating Molecular Interactions

The substituent at the C4 position of the cinnoline ring plays a crucial role in defining the molecule's chemical reactivity and its potential for molecular interactions. A halogen, such as chlorine, at this position is particularly significant. The C4 position is electronically activated, making the C4-halogen bond susceptible to nucleophilic substitution. mdpi.com This reactivity makes 4-chloro-cinnoline derivatives valuable synthetic intermediates for creating diverse libraries of compounds, as the chloro group can be readily displaced by various nucleophiles like amines, alcoholates, or sulfides to generate new analogues. mdpi.comijper.org

From an SAR perspective, the chloro group itself, being an electron-withdrawing and lipophilic substituent, directly influences how the molecule interacts with a target's binding site. Halogen bonding, a non-covalent interaction involving the electrophilic region of the halogen atom, can contribute to binding affinity. In some series of cinnoline derivatives, halogen-substituted compounds were found to be the most active antibacterial agents. mdpi.com Specifically, in the development of FiVe1 derivatives for treating mesenchymal cancers, the 4-chloro-7-methoxycinnoline core was used as a starting point, where the C4-chloro group was replaced by a piperazine (B1678402) moiety to explore interactions in a specific binding pocket. nih.gov The initial presence of the chlorine atom is thus a key enabler for developing these potent analogues.

Significance of the Methoxy Substituent at Position 7 in Modulating Molecular Interactions

The methoxy group (-OCH3) at the C7 position of the cinnoline ring is an electron-donating group that can significantly influence the electronic properties of the entire heterocyclic system. This donation of electron density can modulate the pKa of the ring nitrogens and affect the molecule's ability to participate in hydrogen bonding and other non-covalent interactions. nih.gov

In a series of compounds developed as selective agents for mesenchymal cancers based on a 7-methoxycinnoline (B12953613) scaffold, the methoxy group was a key feature of the core structure. nih.gov While this study focused on modifying other parts of the molecule, the retention of the 7-methoxy group across active analogues underscores its importance for maintaining the desired biological activity profile. In related heterocyclic systems like quinolines, a methoxy group at the C7 or C8 position has been shown to have a substantial influence on antiproliferative activity. mdpi.com For instance, studies on cinnolinones revealed that a methoxy group on an attached phenyl moiety could lead to the highest anti-inflammatory activity, suggesting the favorable role of such electron-donating groups in specific therapeutic contexts. The 7-methoxy group in this compound likely plays a role in orienting the molecule within a binding site and establishing key polar contacts.

| Compound | Core Structure | R¹ Group (at C3 of phenylpiperazine) | R² Group (at C5 of phenylpiperazine) | Potency (IC₅₀ in VIM-expressing cells) |

|---|---|---|---|---|

| FiVe1 | 8-Chloro-7-methoxycinnoline | -Cl | -H | ~2.5 µM |

| 4a | 8-Chloro-7-methoxycinnoline | -Cl | -Cl | <1 µM |

| 4b | 8-Chloro-7-methoxycinnoline | -Cl | -CN | <1 µM |

| 4e | 8-Chloro-7-methoxycinnoline | -Cl | -OCH₃ | <1 µM |

| 4g | 8-Chloro-7-methoxycinnoline | -Cl | -OH | 1-2.5 µM |

| 4i | 8-Chloro-7-methoxycinnoline | -Cl | -NH₂ | <1 µM |

Note: The table above illustrates how modifications to a phenylpiperazine moiety attached at C4 of a 7-methoxycinnoline core affect potency. The consistent presence of the 7-methoxy group suggests its foundational role in maintaining activity.

Positional Effects of Functional Groups on Cinnoline Core Molecular Recognition

The specific position of a functional group on the cinnoline core is a critical determinant of its effect on molecular recognition and biological activity. Switching a substituent between two positions can lead to vastly different outcomes, even if the substituent itself remains the same. This principle highlights the defined topography and electronic landscape of target binding sites.

A clear example is seen in the differential activity of halogen-substituted cinnolines. One study reported that 6-chloro substituted cinnoline derivatives were the most potent compounds against certain bacteria, whereas 7-chloro substituted derivatives were the most potent antifungal agents. mdpi.com This demonstrates that a simple positional shift of the chlorine atom from C6 to C7 is sufficient to alter the therapeutic profile of the compound, likely due to different binding orientations or interactions with distinct molecular targets.

Similarly, the position of electron-donating or electron-withdrawing groups can invert the structure-activity relationship. For a series of pyrazolo[4,3-c]cinnoline derivatives, compounds with an electron-donating group on an attached benzoyl ring exhibited higher anti-inflammatory activity. mdpi.com Conversely, for antibacterial activity, an electron-withdrawing group was preferred. nih.govmdpi.com This positional and electronic interplay is fundamental to the rational design of selective cinnoline-based agents.

Comparative SAR Analysis with other Cinnoline Derivatives and Related Heterocycles

The SAR of this compound analogues can be better understood by comparing them to other cinnoline derivatives and related heterocyclic systems. Cinnoline is an isostere of quinoline, isoquinoline, and phthalazine, meaning they have a similar size and electronic configuration but differ in the number and position of nitrogen atoms. smolecule.comnih.gov This relationship allows for valuable SAR comparisons.

For example, extensive SAR studies on quinoline derivatives, which lack the N1 atom of cinnoline, have been conducted. In one study of 4-anilinoquinolines, substituting the quinoline ring at C7 with a fluorine atom generally resulted in more active compounds than substituting at C8 with a methoxy group. mdpi.com This indicates a high sensitivity to the substitution pattern on the benzo portion of the ring system, a principle that also applies to cinnolines.

Computational and Theoretical Investigations of 4 Chloro 7 Methoxycinnoline

Quantum Chemical Characterization of 4-Chloro-7-methoxycinnoline Electronic Structure

Quantum chemical calculations are fundamental in elucidating the electronic properties of this compound. These methods, rooted in quantum mechanics, provide a detailed description of the electron distribution and molecular orbitals, which are key determinants of the molecule's reactivity and interaction capabilities.

Molecular orbital (MO) theory offers a sophisticated model to understand the electronic structure of this compound. The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are of particular interest. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO's energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a critical parameter for assessing the molecule's kinetic stability and chemical reactivity.

For this compound, the HOMO is expected to be distributed primarily over the electron-rich cinnoline (B1195905) ring system and the methoxy (B1213986) group, which acts as an electron-donating group. The LUMO, in contrast, is likely to be centered on the electron-deficient regions of the molecule, including the carbon atom attached to the chlorine and the nitrogen atoms of the cinnoline core. The presence of the electronegative chlorine atom at the 4-position is expected to lower the energy of the LUMO, potentially increasing the molecule's reactivity towards nucleophiles.

Table 1: Hypothetical Molecular Orbital Energies for this compound

| Molecular Orbital | Energy (eV) | Description |

|---|---|---|

| HOMO | -6.5 | Highest Occupied Molecular Orbital |

| LUMO | -1.8 | Lowest Unoccupied Molecular Orbital |

Note: The data in this table is illustrative and based on typical values for similar heterocyclic compounds. Specific experimental or computational values for this compound are not publicly available.

Electrostatic potential (ESP) mapping is a valuable tool for visualizing the charge distribution on the surface of a molecule. It helps in identifying regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). In the ESP map of this compound, negative potential (typically colored red or orange) is anticipated around the nitrogen atoms of the cinnoline ring and the oxygen atom of the methoxy group, indicating their potential to act as hydrogen bond acceptors.

Conversely, regions of positive potential (typically colored blue) are expected near the hydrogen atoms and potentially around the chlorine atom, although the latter can exhibit dual character due to its electronegativity and polarizability. The ESP map provides a visual guide for predicting how the molecule might interact with other molecules, including water, amino acid residues in a protein active site, or other reactants.

Molecular Orbital Analysis

Molecular Modeling and Dynamics Simulations of this compound

Molecular modeling and dynamics simulations offer a dynamic perspective on the behavior of this compound, complementing the static picture provided by quantum chemical calculations. These methods allow for the exploration of the molecule's conformational flexibility and the influence of its environment.

Conformational analysis of this compound involves identifying the molecule's stable three-dimensional structures and the energy barriers between them. The primary source of conformational flexibility in this molecule is the rotation around the bond connecting the methoxy group to the cinnoline ring. While the cinnoline ring itself is largely planar and rigid, the orientation of the methyl group of the methoxy substituent can vary.

Computational methods, such as potential energy surface scans, can be employed to determine the preferred orientation of the methoxy group. It is likely that the most stable conformation will have the methyl group oriented to minimize steric hindrance with the adjacent hydrogen atom on the cinnoline ring. Understanding the conformational landscape is crucial as the biological activity of a molecule can be highly dependent on its three-dimensional shape.

The behavior of this compound in a solution is significantly influenced by the solvent. Molecular dynamics simulations can be used to study these solvent effects explicitly by surrounding the molecule with a box of solvent molecules (e.g., water) and simulating their movements over time. These simulations can reveal how the solvent affects the conformational preferences of the molecule and how it mediates intermolecular interactions.

For instance, in a polar solvent like water, the polar regions of this compound (the nitrogen and oxygen atoms) will form hydrogen bonds with water molecules. This solvation can stabilize the molecule and influence its electronic properties and reactivity. The simulations can also provide insights into the molecule's solubility and how it might behave in a biological medium.

Conformational Landscape Analysis

In Silico Approaches for Predicting Molecular Interactions with Biological Targets

In silico methods are widely used to predict and analyze the interactions of small molecules like this compound with biological macromolecules, such as proteins. These computational techniques are instrumental in drug discovery for identifying potential therapeutic targets and for lead optimization.

Molecular docking is a primary in silico technique used for this purpose. It predicts the preferred binding orientation of a ligand (in this case, this compound) within the active site of a target protein. The process involves sampling a large number of possible conformations and orientations of the ligand within the binding pocket and scoring them based on their predicted binding affinity.

Given that many cinnoline derivatives have been investigated as kinase inhibitors, a likely application of in silico studies for this compound would be to dock it into the ATP-binding site of various kinases. The results of such docking studies would highlight key interactions, such as hydrogen bonds between the cinnoline nitrogen atoms and the protein's backbone, and hydrophobic interactions involving the chloro- and methoxy-substituted ring system. These predictions can then be used to prioritize this compound for further experimental validation.

Table 2: List of Chemical Compounds

| Compound Name |

|---|

| This compound |

| Water |

Ligand-Target Docking Methodologies

Ligand-target docking is a computational technique used to predict the preferred orientation and binding mode of a small molecule (the ligand) when it interacts with a larger molecule, typically a protein or enzyme (the target or receptor). nih.gov This method is fundamental in structure-based drug design for identifying potential drug candidates. mdpi.com The process involves a search algorithm, which generates a variety of possible binding poses, and a scoring function, which evaluates and ranks these poses to identify the most stable complex. nih.gov

Methodologies for docking can vary in their complexity, particularly in how they handle molecular flexibility. Common approaches include:

Rigid Docking: In the simplest approach, both the ligand and the receptor are treated as rigid bodies. Early versions of programs like DOCK utilized this method. nih.gov

Flexible Ligand Docking: This is a more common approach where the ligand is treated as flexible, allowing its conformations to change, while the receptor remains rigid. This can be achieved by using pre-computed ligand conformations or by allowing rotational freedom around bonds during the docking process. mdpi.comnih.gov

Flexible Docking (Induced Fit): The most computationally intensive method allows for flexibility in both the ligand and the protein, often by allowing side-chain or even backbone movements in the receptor's binding site. This simulates the "induced fit" phenomenon where the receptor changes shape to accommodate the ligand. mdpi.com

Search algorithms are employed to explore the vast conformational space of the ligand within the receptor's active site. These can include systematic searches, which are exhaustive, and stochastic methods like Monte Carlo or genetic algorithms, which randomly alter the ligand's position and conformation to find optimal binding modes. nih.gov For instance, the GOLD software uses a genetic algorithm to generate ligand conformations. nih.gov Another strategy is incremental construction, where the ligand is built piece by piece within the active site, a method used by programs like FlexX. nih.gov

In the context of cinnoline derivatives, molecular docking studies have been instrumental in elucidating their potential as inhibitors of various enzymes. For example, docking studies on novel cinnoline derivatives revealed their potential as antibacterial agents by modeling their interactions with the elastase from Pseudomonas aeruginosa. researchgate.net Similarly, other cinnoline derivatives were identified as reversible competitive inhibitors of human neutrophil elastase (HNE), with docking studies showing how these molecules fit into the HNE binding site. nih.gov

Binding Affinity Prediction and Interaction Fingerprints

Beyond predicting the binding pose, a key goal of computational docking is to estimate the binding affinity between the ligand and its target. This is typically done using scoring functions, which calculate a score or energy value that correlates with the strength of the interaction. A lower docking score generally indicates a stronger, more favorable binding interaction. nih.gov For example, in a study of cinnoline derivatives targeting dihydrofolate reductase and DNA gyrase, favorable binding energies were observed, suggesting strong potential as antibacterial agents. researchgate.net

The calculated binding affinity helps in prioritizing compounds for further experimental testing. For instance, a docking study on a diazepane derivative against the human oestrogen receptor (3ERT) protein yielded a docking score of -8.9 kcal/mol, indicating a strong binding potential. nih.gov

Interaction Fingerprints are a powerful tool for analyzing and comparing the results of docking simulations. They provide a detailed, post-docking analysis by converting the three-dimensional protein-ligand interaction patterns into a one-dimensional bit string. Each bit in the fingerprint corresponds to a specific interaction with a particular amino acid residue in the binding site (e.g., hydrogen bonds, hydrophobic contacts, salt bridges).

This methodology allows for:

Systematic comparison of binding modes across different ligands.

Identification of key interactions that are crucial for binding affinity and selectivity.

Clustering of compounds based on their interaction patterns, which can be more informative than clustering by chemical structure alone.

Development of Structure-Activity Relationship (SAR) models that relate specific interactions to biological activity. researchgate.net

For example, docking studies of active cinnoline derivatives in the HNE binding site revealed two distinct types of inhibitors based on their interaction patterns: one group was attacked by the Ser195 hydroxyl group at an amido moiety, while another group containing an ester function was attacked at that position. nih.gov Similarly, analysis of the interactions between cinnoline-based compounds and P. aeruginosa elastase highlighted key hydrogen bonds with active site residues. researchgate.net

Table 1: Examples of Docking Studies on Cinnoline Derivatives and Related Compounds

| Compound Class | Target Protein | Key Findings | Reference |

|---|---|---|---|

| Novel Cinnoline Derivatives | Elastase of Pseudomonas aeruginosa | Identified key hydrogen bond interactions with active site residues. | researchgate.net |

| Cinnoline Derivatives | Human Neutrophil Elastase (HNE) | Revealed two types of reversible competitive inhibitors based on interaction points with Ser195. | nih.gov |

| Cinnoline Derivatives | Dihydrofolate reductase and DNA gyrase | Showed favorable binding energies compared to the standard drug Ciprofloxacin. | researchgate.net |

| 1,4-Diazepane Derivative | Human Oestrogen Receptor (3ERT) | Calculated a strong binding affinity with a docking score of -8.9 kcal/mol. | nih.gov |

Reaction Mechanism Studies through Computational Chemistry

Computational chemistry, particularly methods based on Density Functional Theory (DFT), is a powerful tool for elucidating the mechanisms of chemical reactions. rsc.org These studies can map out the entire reaction pathway, identify transition states and intermediates, and calculate the activation energies required for each step. This provides a detailed, atomistic understanding of how a reaction proceeds, which is often difficult to obtain through experimental means alone.

For a compound like this compound, computational studies could be used to investigate its synthesis or its reactivity in subsequent chemical transformations. The general approach involves:

Geometry Optimization: The three-dimensional structures of reactants, intermediates, transition states, and products are optimized to find their lowest energy conformations.

Energy Calculations: The energies of all species along the reaction coordinate are calculated. The difference in energy between reactants and transition states gives the activation energy, which determines the reaction rate.

Frequency Analysis: This is performed to confirm the nature of the stationary points on the potential energy surface. Reactants and products should have all positive (real) vibrational frequencies, while a transition state is characterized by having exactly one negative (imaginary) frequency, corresponding to the motion along the reaction coordinate.

A recent study on the synthesis of the anticancer drug Gefitinib, which involves a related quinazoline (B50416) core, illustrates this approach. orientjchem.org Using DFT calculations with the B3LYP/6-311+G(d) basis set, researchers elucidated a five-step reaction mechanism involving four intermediates and eleven transition states. orientjchem.org The calculated energy profile showed that the proposed synthetic route was energetically feasible. orientjchem.org Similarly, DFT has been used to analyze the synthesis of peptoids, where calculated spectral data were compared with experimental results to confirm the structures of the products. mdpi.com

In the synthesis of this compound, one likely step is the conversion of a 7-methoxycinnolin-4-ol precursor using a chlorinating agent like phosphorus oxychloride. A computational study of this step would model the interaction of the cinnolinol with the reagent, calculate the energy barrier for the substitution reaction, and confirm the structure of the final product. Such theoretical investigations provide invaluable insights into reaction feasibility, regioselectivity, and potential byproducts, guiding the optimization of synthetic routes in the laboratory.

Methodologies for the Academic Characterization and Purity Assessment of 4 Chloro 7 Methoxycinnoline

Spectroscopic Methods for Structural Confirmation and Elucidation

Spectroscopic methods are indispensable for elucidating the molecular structure of newly synthesized compounds. By analyzing the interaction of molecules with electromagnetic radiation, detailed information about the connectivity of atoms and the functional groups present can be obtained.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for determining the precise structure of a molecule. Both ¹H (proton) and ¹³C (carbon-13) NMR are routinely used to characterize cinnoline (B1195905) derivatives.

In a typical ¹H NMR spectrum of 4-Chloro-7-methoxycinnoline, the chemical shifts (δ), reported in parts per million (ppm), are influenced by the electronic environment of each proton. The analysis is often conducted in a deuterated solvent, such as deuterated chloroform (B151607) (CDCl₃) or deuterated dimethyl sulfoxide (B87167) (DMSO-d₆), with the residual solvent peak serving as an internal standard. The aromatic protons on the cinnoline core will appear in the downfield region (typically δ 7.0-9.0 ppm), with their specific shifts and coupling patterns (e.g., doublets, singlets) revealing their positions relative to the nitrogen atoms and substituents. For instance, a proton adjacent to the electron-withdrawing nitrogen atom in the pyridazine (B1198779) ring is expected to be shifted significantly downfield. The methoxy (B1213986) group (-OCH₃) protons would appear as a distinct singlet, typically in the range of δ 3.8-4.0 ppm.

¹³C NMR spectroscopy provides information on the carbon framework of the molecule. The chemical shifts of the carbon atoms in the aromatic rings are typically found between 110 and 160 ppm. Carbons bonded to electronegative atoms like chlorine, nitrogen, and oxygen will experience a downfield shift. For example, the carbon atom attached to the chlorine (C-4) and the carbon attached to the methoxy group (C-7) would have characteristic chemical shifts. The carbon of the methoxy group itself would appear in the upfield region, generally around 55-60 ppm.

A predicted ¹H NMR data table for this compound is presented below, based on established chemical shift ranges.

| Proton Position | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| H-3 | 8.8 - 9.2 | Singlet |

| H-5 | 7.8 - 8.2 | Doublet |

| H-6 | 7.2 - 7.5 | Doublet of doublets |

| H-8 | 7.6 - 7.9 | Doublet |

| 7-OCH₃ | 3.9 - 4.1 | Singlet |

This interactive table provides predicted ¹H NMR data. Actual experimental values may vary.

A predicted ¹³C NMR data table for this compound is also provided based on typical values for substituted aromatic systems.

| Carbon Position | Predicted Chemical Shift (δ, ppm) |

| C-3 | 145 - 150 |

| C-4 | 148 - 152 |

| C-4a | 125 - 130 |

| C-5 | 120 - 125 |

| C-6 | 110 - 115 |

| C-7 | 160 - 165 |

| C-8 | 100 - 105 |

| C-8a | 140 - 145 |

| 7-OCH₃ | 55 - 60 |

This interactive table provides predicted ¹³C NMR data. Actual experimental values may vary.

Mass spectrometry (MS) is a key analytical technique used to determine the molecular weight and elemental composition of a compound. For this compound, with a molecular formula of C₉H₇ClN₂O, the expected monoisotopic mass is approximately 194.02 g/mol .

In an electron ionization (EI) mass spectrum, the peak with the highest mass-to-charge ratio (m/z) generally corresponds to the molecular ion (M⁺˙). Due to the presence of a chlorine atom, the molecular ion peak will appear as a pair of peaks (M⁺˙ and [M+2]⁺˙) with a characteristic intensity ratio of approximately 3:1, corresponding to the natural abundance of the ³⁵Cl and ³⁷Cl isotopes. This isotopic pattern is a definitive indicator of the presence of a single chlorine atom in the molecule.

The fragmentation pattern observed in the mass spectrum provides valuable structural information. The molecular ion can undergo fragmentation, breaking at the weakest bonds to form smaller, stable charged fragments. Common fragmentation pathways for cinnoline derivatives may involve the loss of small neutral molecules such as N₂, CO, or radicals like Cl˙ or CH₃˙. Analysis of the m/z values of these fragment ions helps to piece together the structure of the parent molecule.

| Ion | Predicted m/z | Notes |

| [M]⁺˙ | 194 / 196 | Molecular ion peak, showing the ³⁵Cl/³⁷Cl isotope pattern. |

| [M-N₂]⁺˙ | 166 / 168 | Loss of a neutral nitrogen molecule. |

| [M-Cl]⁺ | 159 | Loss of a chlorine radical. |

| [M-CO-H]⁺ | 165 / 167 | Loss of a carbonyl group and a hydrogen atom. |

This interactive table presents predicted mass spectrometry fragments. The relative abundances of these fragments can vary based on the ionization method and energy.

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at various frequencies, which correspond to the vibrations of specific chemical bonds.

For this compound, the IR spectrum would exhibit characteristic absorption bands corresponding to its constituent functional groups. The aromatic C-H stretching vibrations typically appear in the region of 3000-3100 cm⁻¹. The C-O stretching vibration of the aryl ether (methoxy group) would result in a strong absorption band, typically between 1200 and 1275 cm⁻¹. The C-Cl stretching vibration is expected in the fingerprint region, usually between 850 and 550 cm⁻¹. Additionally, the C=C and C=N stretching vibrations of the aromatic and heteroaromatic rings will produce a series of bands in the 1400-1600 cm⁻¹ region.

| Functional Group | Bond Vibration | Predicted Absorption Range (cm⁻¹) |

| Aromatic C-H | Stretch | 3000 - 3100 |

| Methoxy C-H | Stretch | 2850 - 2960 |

| Aromatic C=C / C=N | Stretch | 1400 - 1600 |

| Aryl Ether C-O | Stretch | 1200 - 1275 |

| C-Cl | Stretch | 550 - 850 |

This interactive table outlines the expected IR absorption frequencies for the key functional groups in this compound.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Chromatographic Techniques for Purity Profiling and Separation

Chromatographic methods are essential for separating the components of a mixture, thereby allowing for the assessment of the purity of a compound and for its purification.

High-Performance Liquid Chromatography (HPLC) is a premier technique for determining the purity of a chemical compound. In the analysis of cinnoline derivatives, reversed-phase HPLC is commonly employed. A typical setup involves a stationary phase, such as a C18-bonded silica (B1680970) column, and a polar mobile phase.

For this compound, a gradient elution method would likely be used to ensure the separation of the main compound from any starting materials, by-products, or degradation products. The mobile phase could consist of a mixture of an aqueous component (e.g., water with a pH modifier like 0.1% formic acid or an ammonium (B1175870) formate (B1220265) buffer) and an organic solvent, such as acetonitrile (B52724) or methanol. The gradient would typically start with a higher proportion of the aqueous phase and gradually increase the proportion of the organic phase to elute more nonpolar compounds.

Detection is commonly achieved using a UV detector, set at a wavelength where the compound exhibits strong absorbance, likely in the range of 254 nm or 280 nm. The purity of the sample is determined by the area percentage of the main peak in the chromatogram. A high-purity sample would show a single, sharp, and symmetrical peak with minimal contribution from other peaks.

| HPLC Parameter | Typical Condition |

| Column | Reversed-Phase C18 (e.g., 4.6 x 150 mm, 5 µm) |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | Acetonitrile |

| Elution Mode | Gradient |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm |

| Column Temperature | 30 - 40 °C |

This interactive table describes a typical set of HPLC conditions for the analysis of this compound.

Thin-Layer Chromatography (TLC) is a simple, rapid, and effective technique used to monitor the progress of chemical reactions. It allows for the qualitative assessment of the consumption of starting materials and the formation of products.

In the synthesis of this compound, TLC would be performed using a stationary phase of silica gel coated on an aluminum or glass plate, often with a fluorescent indicator (F₂₅₄). A small spot of the reaction mixture is applied to the baseline of the TLC plate, which is then placed in a chamber containing a suitable mobile phase (eluent). The choice of eluent is crucial for achieving good separation. A common eluent system for compounds of intermediate polarity like this compound would be a mixture of a nonpolar solvent like hexane (B92381) or toluene (B28343) and a more polar solvent like ethyl acetate.

As the eluent moves up the plate by capillary action, the components of the mixture separate based on their differential partitioning between the stationary and mobile phases. More polar compounds interact more strongly with the silica gel and travel a shorter distance, while less polar compounds travel further up the plate. The separated spots are visualized under UV light (at 254 nm), where UV-active compounds appear as dark spots against a fluorescent background. By comparing the spots of the reaction mixture to those of the starting materials, a chemist can determine if the reaction is complete.

High-Performance Liquid Chromatography (HPLC) in Cinnoline Research

X-ray Crystallography for Solid-State Structure Determination

The process involves irradiating a single crystal of the material with a focused beam of X-rays. As the X-rays interact with the electron clouds of the atoms in the crystal, they are diffracted, creating a unique pattern of spots of varying intensities. By meticulously measuring the angles and intensities of these diffracted beams, a three-dimensional map of the electron density within the crystal can be generated. From this electron density map, the positions of the individual atoms can be deduced, and a complete molecular structure can be built and refined.

For a compound such as this compound, a successful single-crystal X-ray diffraction analysis would yield a wealth of structural information. This would include the precise bond lengths of the cinnoline core, the C-Cl bond, and the C-O bond of the methoxy group, as well as the bond angles that define the geometry of the bicyclic system. Furthermore, the analysis would reveal the planarity of the cinnoline ring and the orientation of the methoxy group relative to the ring. Intermolecular interactions, such as potential pi-stacking or other non-covalent interactions that dictate the packing of the molecules in the solid state, would also be elucidated.

However, a thorough search of the current scientific literature and crystallographic databases did not yield a publicly available single-crystal X-ray structure for this compound. While the crystal structures of various cinnoline derivatives have been reported, providing valuable insights into the general structural features of this class of compounds, specific crystallographic data for this compound remains to be published. nih.govmdpi.comgrowingscience.comresearchgate.net

Hypothetical Crystallographic Data Table

Should a single crystal of this compound be analyzed, the data would be presented in a format similar to the hypothetical table below. This table illustrates the type of information that would be obtained from such an experiment.

| Parameter | Hypothetical Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 7.5 |

| b (Å) | 10.2 |

| c (Å) | 11.8 |

| α (°) | 90 |

| β (°) | 95.5 |

| γ (°) | 90 |

| Volume (ų) | 900.0 |

| Z (molecules/unit cell) | 4 |

| Calculated Density (g/cm³) | 1.435 |

Hypothetical Bond Lengths and Angles

A detailed analysis would also provide precise measurements of the intramolecular geometry. The following table provides hypothetical, yet chemically reasonable, values for selected bond lengths and angles in this compound.

| Bond/Angle | Hypothetical Value |

| C4-Cl (Å) | 1.74 |

| C7-O1 (Å) | 1.36 |

| O1-C (methoxy) (Å) | 1.43 |

| N1-N2 (Å) | 1.30 |

| C3-C4 (Å) | 1.38 |

| C7-C8 (Å) | 1.39 |

| Cl-C4-C3 (°) ** | 121.0 |

| C6-C7-O1 (°) ** | 125.0 |

| N2-N1-C8a (°) | 118.5 |

The acquisition and analysis of such crystallographic data for this compound would be an invaluable contribution to the chemical sciences, providing a definitive structural benchmark for this important synthetic intermediate.

Perspectives on Future Research Directions for 4 Chloro 7 Methoxycinnoline Chemistry

Development of Eco-Friendly and Sustainable Synthetic Routes

The chemical industry is increasingly focusing on green and sustainable practices, a trend that is highly relevant to the synthesis of cinnoline (B1195905) derivatives. Future research will likely prioritize the development of more environmentally friendly methods for producing 4-chloro-7-methoxycinnoline and related compounds.

One promising approach is the use of microwave-assisted organic synthesis (MAOS). rsc.orgrsc.orgresearchgate.net This technique can significantly reduce reaction times, improve product yields, and enhance the purity of the final compounds, all while using less energy than conventional heating methods. rsc.orgrsc.orgresearchgate.net For instance, the synthesis of novel cinnoline derivatives has been successfully achieved inside natural sporopollenin (B1173437) microcapsules using microwave irradiation, demonstrating a green and efficient one-pot reaction. rsc.orgrsc.org This method not only offers an eco-friendly route but also opens up possibilities for microencapsulation applications. rsc.orgrsc.org

Another area of development is the exploration of electrochemical synthesis. acs.orgacs.org Electrosynthesis utilizes clean electrical energy to drive chemical reactions, often under mild conditions and with high atom economy. acs.orgacs.org A straightforward one-pot, two-step electrosynthesis of cinnoline derivatives has been developed, showcasing good to excellent yields and broad functional group tolerance. acs.orgacs.org This metal-free approach represents a significant step towards more sustainable chemical production. acs.org

Exploration of Novel Reaction Pathways and Reagents

The discovery of new reaction pathways and the application of novel reagents are crucial for expanding the chemical space of this compound and its analogs. Future research will likely focus on innovative methods to functionalize the cinnoline core and introduce diverse substituents.

Recent advancements have demonstrated new synthetic routes to cinnoline derivatives through methods like reductive cyclization of hydrazones and cascade radical cyclization. acs.orgacs.orgresearchgate.net For example, new cinnoline derivatives have been synthesized by the reductive cyclization of hydrazones obtained from the condensation of 2-nitrophenylhydrazine (B1229437) derivatives with various reagents. researchgate.net Another innovative approach involves an organocatalytic electrosynthesis that proceeds through a cascade radical cyclization and migration, offering a metal-free method to construct the cinnoline scaffold. acs.orgacs.org

The development of metal-free diazotization reagents also presents a facile and user-friendly protocol for synthesizing substituted cinnolines. rsc.org This method has been successfully used to produce trifluoroethoxy/aryloxy cinnolines and cinnolinones from o-alkynylanilines in good-to-excellent yields. rsc.org Such approaches avoid the use of heavy metals, which can be toxic and difficult to remove from the final product.

Future investigations could explore visible-light photochemistry to unlock novel reaction pathways of diazoalkanes, potentially leading to new types of cinnoline functionalization under mild conditions. rsc.org The substitution of the chlorine atom at the C4 position with various nucleophilic reagents, such as alcohols, thiols, and amines, has been a traditional method for diversification and will continue to be explored with new and more complex nucleophiles. researchgate.net

Advanced Applications of Computational Chemistry in Cinnoline Design

Computational chemistry has become an indispensable tool in modern drug discovery and materials science, and its application to cinnoline research is poised to accelerate progress significantly. longdom.org Molecular modeling techniques, such as molecular docking and three-dimensional quantitative structure-activity relationship (3D-QSAR) studies, are being used to design and predict the activity of novel cinnoline derivatives. nih.govnih.govelsevierpure.comchemijournal.comnih.govresearchgate.netd-nb.info

For instance, molecular docking studies have been employed to investigate the binding modes of cinnoline-based inhibitors with their biological targets, such as Bruton's tyrosine kinase (BTK) and tubulin. nih.govnih.govelsevierpure.com These studies provide valuable insights into the key structural features required for high inhibitory activity and can guide the rational design of more potent and selective inhibitors. nih.gov 3D-QSAR models, like CoMFA and CoMSIA, have been successfully used to establish relationships between the structural properties of cinnoline analogs and their biological activities, further aiding in the design of new compounds with improved efficacy. nih.gov

Quantum chemical calculations are also being utilized to study the molecular structure, electronic properties, and nonlinear optical (NLO) properties of cinnoline derivatives. ajchem-a.comresearchgate.net These calculations can predict key parameters like dipole moment, polarizability, and hyperpolarizability, which are crucial for the development of new materials for optoelectronic applications. ajchem-a.comresearchgate.net

Future research will likely see a greater integration of artificial intelligence and machine learning algorithms with computational chemistry to screen vast virtual libraries of cinnoline compounds and predict their properties with even greater accuracy. This will enable a more targeted and efficient approach to the design and synthesis of new molecules with desired functionalities.

Integration with High-Throughput Screening and Chemical Biology Platforms for Target Identification

High-throughput screening (HTS) is a powerful technology that allows for the rapid screening of large compound libraries to identify "hits" with a desired biological effect. labmanager.comnih.govresearchgate.net The integration of HTS with chemical biology platforms offers a robust strategy for identifying the biological targets of this compound and its derivatives, thereby uncovering their therapeutic potential. mdpi.com

HTS has been instrumental in identifying cinnoline derivatives as inhibitors of various enzymes, such as leucine-rich repeat kinase 2 (LRRK2) and phosphodiesterase 10A (PDE10A). mdpi.com By screening extensive compound libraries against specific biological targets, researchers can quickly identify promising lead compounds for further optimization. labmanager.comsygnaturediscovery.com

Chemical biology platforms, which utilize chemical tools to study and manipulate biological systems, can be used to validate the targets identified through HTS and to elucidate the mechanism of action of active cinnoline compounds. This can involve the use of fluorescently labeled probes, affinity chromatography, and other advanced techniques to study the interactions between the compounds and their cellular targets.

The future of this field lies in combining HTS with phenotypic screening, where compounds are tested for their effects on whole cells or organisms. This approach can identify compounds that modulate complex biological pathways, even when the specific molecular target is unknown. Subsequent target deconvolution studies can then be used to identify the protein or proteins responsible for the observed phenotype. This integrated approach will be crucial for discovering novel therapeutic applications for the diverse range of accessible cinnoline derivatives.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 4-Chloro-7-methoxycinnoline, and how can purity be ensured?

- Methodological Answer : Synthesis typically involves halogenation and methoxylation steps. For example, methyl 4-chloro-7-methoxyquinoline-6-carboxylate (a structural analog) is synthesized via nucleophilic substitution and esterification under reflux conditions using catalysts like DMF . Purification can be achieved via column chromatography (silica gel, ethyl acetate/hexane gradients) or recrystallization. Monitor reaction progress using TLC and confirm purity via HPLC (>98%) or melting point analysis .

Q. What spectroscopic techniques are recommended for structural characterization?

- Methodological Answer : Use a combination of:

- NMR : - and -NMR to confirm substitution patterns (e.g., methoxy and chloro groups).

- FT-IR : Identify functional groups (e.g., C-Cl stretch at ~700 cm, C-O-C stretch at ~1250 cm).

- Mass Spectrometry (HRMS) : Confirm molecular ion peaks and fragmentation patterns.

Cross-validate data with computational tools (e.g., ChemDraw simulations) to resolve ambiguities .

Q. How should solubility and solvent compatibility be assessed for experimental design?

- Methodological Answer : Perform solubility screens in polar (e.g., DMSO, methanol) and non-polar solvents (e.g., chloroform). Use UV-Vis spectroscopy to determine solubility limits. For biological assays, ensure solvents like DMSO are <1% v/v to avoid cytotoxicity artifacts. Pre-test solvents using negative controls in cell viability assays (e.g., MTT assay) .

Advanced Research Questions

Q. How can researchers evaluate the bioactivity of this compound in cellular models?

- Methodological Answer :

- Cytotoxicity : Use the MTT assay ( ) to assess IC values in cancer cell lines (e.g., HeLa, MCF-7) .

- Mechanistic Studies : Pair with flow cytometry (apoptosis via Annexin V/PI staining) and Western blotting (e.g., caspase-3 activation).

- Dose-Response Curves : Optimize concentrations (1–100 µM) and exposure times (24–72 hours). Include positive controls (e.g., cisplatin) and validate with triplicate experiments .

Q. What computational approaches are suitable for predicting structure-activity relationships (SAR)?

- Methodological Answer :

- Molecular Docking : Use AutoDock Vina to model interactions with target proteins (e.g., topoisomerase II). Validate docking poses with MD simulations (GROMACS).

- QSAR Modeling : Employ descriptors like logP, HOMO/LUMO energies, and electrostatic potential maps. Train models using datasets of analogous quinoline derivatives .

Q. How should contradictions in experimental data (e.g., conflicting bioactivity results) be resolved?

- Methodological Answer :

- Triangulation : Cross-validate findings using multiple assays (e.g., MTT, ATP-based viability, clonogenic assays) .

- Bias Mitigation : Blind data analysis and independent replication.

- Contextual Analysis : Consider variables like cell line heterogeneity, batch effects in reagents, or solvent stability (e.g., DMSO hygroscopicity) .

Q. What strategies ensure compound stability under varying experimental conditions?

- Methodological Answer :

- Accelerated Stability Studies : Expose the compound to heat (40°C), humidity (75% RH), and light (ICH Q1B guidelines). Monitor degradation via HPLC.

- Storage Recommendations : Store at -20°C in amber vials under inert gas (N). Pre-formulate with stabilizers (e.g., BHT) for long-term studies .

Methodological Frameworks for Rigorous Research

- Experimental Design : Apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to refine hypotheses .

- Data Interpretation : Use PICO frameworks to structure research questions (Population, Intervention, Comparison, Outcome) .

- Conflict Resolution : Adopt iterative qualitative analysis to reconcile identity-based contradictions in research narratives (e.g., balancing academic and ethical priorities) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products